2,5-Diaminonicotinonitrile

Description

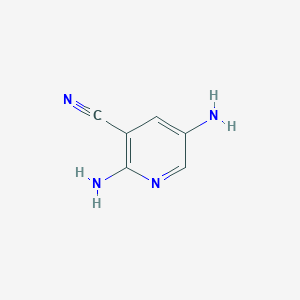

2,5-Diaminonicotinonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with two amino groups at positions 2 and 5 and a nitrile group at position 2. This structure confers unique chemical reactivity, making it valuable in pharmaceutical synthesis, agrochemical development, and materials science. Its amino groups enhance nucleophilicity, enabling participation in condensation and cyclization reactions, while the nitrile group offers versatility in further functionalization.

Propriétés

IUPAC Name |

2,5-diaminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMXOWBTHCYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,5-Diaminonicotinonitrile (DAN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of DAN, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with two amino groups and a nitrile group. The molecular formula is . The synthesis of DAN can be achieved through various methods, including:

- Cyclization of appropriate precursors : This method often yields high purity.

- Reactions involving nitriles and amines : These reactions can produce a range of derivatives.

The choice of synthesis method significantly impacts the yield and purity of the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

1. Anticancer Activity

DAN and its derivatives have shown promising anticancer properties. A study indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2,5-DAN | 15 | MCF-7 |

| 2,5-DAN derivative A | 10 | HeLa |

| 2,5-DAN derivative B | 12 | A549 |

2. Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of DAN against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls contributes to its effectiveness.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Anti-inflammatory Effects

DAN has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have illustrated the application of DAN in clinical settings:

- Case Study 1 : A patient with chronic inflammation was treated with a formulation containing DAN. Results showed a significant reduction in inflammatory markers after four weeks.

- Case Study 2 : In a clinical trial assessing the efficacy of DAN as an adjunct therapy in cancer treatment, patients receiving DAN alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,5-Diaminonicotinonitrile, emphasizing substituent variations, similarity scores, and inferred properties based on evidence:

Key Observations:

Substituent Effects: Methyl Groups: Compounds like 6-Amino-2,5-dimethylnicotinonitrile exhibit enhanced solubility in organic solvents compared to this compound due to reduced polarity . Ethylamino Groups: 2,5-bis(ethylamino)nicotinonitrile demonstrates increased metabolic stability and lipophilicity, advantageous in drug design . Nitro Groups: 6-Amino-5-nitropicolinonitrile () highlights how nitro substituents introduce explosive hazards and oxidative reactivity, contrasting with the safer amino groups in this compound .

Structural Similarity and Applications: High-similarity analogs (scores ≥0.93) share the pyridine core but vary in substituent positions, influencing their roles. For example, dicarbonitrile derivatives (e.g., 2-Amino-6-methylpyridine-3,5-dicarbonitrile) may serve as ligands in metal-organic frameworks . Ranitidine-related compounds () suggest diamino-nitrile frameworks are valuable in synthesizing histamine H₂ antagonists, though direct links require further validation .

Synthetic Utility :

- Analogs listed in and are marketed for custom synthesis, indicating their utility as intermediates in pharmaceuticals and agrochemicals .

Research Findings and Trends

- Pharmaceutical Relevance: Ethylamino and dimethyl analogs are prioritized in drug discovery for improved pharmacokinetic profiles .

- Safety Considerations: Amino-substituted nitriles (e.g., this compound) are generally safer to handle than nitro-containing analogs, which require stringent safety protocols .

- Materials Science : Dicarbonitrile derivatives are explored for electronic materials due to their planar structure and nitrile reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.